N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide -

N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Catalog Number: EVT-3787039
CAS Number:
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phthalimide derivatives are a class of organic compounds characterized by a phthalimide group (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) attached to a variety of substituents. They are commonly found in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique structural properties [, ].

Synthesis Analysis

Phthalimide derivatives can be synthesized through various methods, with the most common being the condensation reaction between phthalic anhydride and a primary amine. This reaction typically involves heating the reactants in a suitable solvent, often with a base catalyst [, ]. The choice of solvent, reaction temperature, and catalyst can influence the yield and purity of the desired product.

Molecular Structure Analysis

Phthalimide derivatives generally exhibit a planar phthalimide ring system with substituents attached at the nitrogen atom. The specific conformation and electronic properties of the molecule can be influenced by the nature and position of the substituents [, ]. Techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy are used to determine the molecular structure and conformation of these compounds.

Mechanism of Action

The mechanism of action of phthalimide derivatives varies depending on the specific compound and its intended application. Some derivatives act as enzyme inhibitors, disrupting key biological processes [, ]. Others exert their effects by interacting with specific receptors or signaling pathways [, ]. The specific mechanism of action for each compound is often elucidated through a combination of in vitro and in vivo studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives depend on the specific compound's structure and substituents. These properties include melting point, boiling point, solubility, and lipophilicity [, ]. The lipophilicity of phthalimide derivatives, for example, can be modified by introducing hydrophobic groups, influencing their distribution and bioavailability in biological systems.

  • Anti-inflammatory agents: Some phthalimide derivatives, like the thalidomide analogs, display potent anti-inflammatory properties. They have been studied in models of lung inflammation, where they show promising effects in reducing pro-inflammatory mediators and cytokines .

  • Anticonvulsants: Certain phthalimide derivatives possess anticonvulsant activity and have been investigated for their potential in treating epilepsy. These compounds are evaluated for their efficacy in reducing seizure activity and their neurotoxicity profile to assess their safety for therapeutic use [, ].

  • Modulators of metabotropic glutamate receptors: Specific phthalimide derivatives, like CPPHA and its analogs, act as positive allosteric modulators of metabotropic glutamate receptors, particularly mGluR5. These compounds can enhance the activity of mGluR5, which plays a role in various physiological processes, including synaptic plasticity and cognition [, , , , , ].

  • Antimycobacterial agents: Research exploring the use of phthalimide derivatives against Mycobacterium tuberculosis has shown promising results. These compounds are synthesized by combining phthalimide with sulfonamides, aiming to create more potent antimycobacterial agents with improved pharmacokinetic properties .

  • Allosteric modulators of muscarinic acetylcholine receptors: Studies have identified phthalimide derivatives, such as dimethyl-W84, that bind to the allosteric site of muscarinic acetylcholine M2 receptors. These compounds are used as tools to investigate the allosteric modulation of these receptors and their role in various physiological processes [, ].

  • ABCG2 transporter inhibitors: Analysis of cytotoxicity profiles in the NCI Anticancer Drug Screen database identified several phthalimide derivatives that inhibit ABCG2 transporter function. This transporter plays a crucial role in drug resistance and bioavailability, making its inhibitors potential targets for enhancing drug efficacy .

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) test as part of the Antiepileptic Drug Development (ADD) program of the National Institutes of Health (NIH). [ [] ] Several compounds within this series, including those with substitutions at the phenyl ring (3a, 3c, 3d, 3f, 3g, 3i, and 3k), showed activity at a dose of 30 mg/kg (i.p.) 0.5 h and 4 h after administration. [ [] ] Notably, compounds 3d, 3i, and 3k demonstrated lower toxicity in neurotoxic screens compared to other compounds in the series. [ [] ]

Relevance: This series of compounds shares the core structure of N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, featuring a phthalimide group connected to a substituted phenyl ring via a butyramide linker. [ [] ] The primary difference lies in the presence of a bromine atom on the phthalimide ring and variations in the substituents on the phenyl ring. This structural similarity suggests potential for shared pharmacological properties, particularly regarding anticonvulsant activity. [ [] ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic derivative of thalidomide synthesized to enhance its anti-inflammatory and immunomodulatory properties. [ [], [], [] ] Studies have demonstrated its ability to interact with bovine serum albumin (BSA) [ [] ] and reduce inflammatory responses in a carrageenan-induced lung inflammation model. [ [] ] In the lung inflammation model, 6P significantly decreased the populations of various pro-inflammatory cells, such as CD4(+), NF-κB p65(+), TNF-α(+), IL-6(+), GITR(+), and IL-17(+) cells, while increasing anti-inflammatory cell populations, including Foxp3(+), CD4(+)Foxp3(+), and IκBα(+) cells in both whole blood and pleural fluid. [ [] ] Additionally, 6P downregulated pro-inflammatory proteins (TNF-α, IL-6, IL-17, GITR, NF-κB, COX-2, STAT-3, and iNOS) and upregulated anti-inflammatory mediators (IL-10 and IL-4). [ [] ] Histopathological examination further confirmed its potent anti-inflammatory effects. [ [] ]

Relevance: While 6P diverges from N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in possessing a benzohydrazide moiety instead of a butanamide linker, it retains the core phthalimide structure. [ [], [], [] ] This shared structural feature links both compounds within the broader category of N-substituted phthalimide derivatives, suggesting potential for overlapping pharmacological activities, especially regarding their anti-inflammatory effects. [ [], [], [] ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. [ [], [], [], [], [] ] Unlike other mGluR5 PAMs like VU-29, CPPHA binds to a distinct allosteric site, separate from the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. [ [], [] ] CPPHA potentiates mGluR5 responses in both recombinant and native systems, including increasing N-methyl-d-aspartate (NMDA) receptor currents in the CA1 region of hippocampal slices and inducing depolarization of rat subthalamic nucleus neurons. [ [] ]

Relevance: CPPHA shares the phthalimide group with N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, placing it within the same chemical class of N-substituted phthalimide derivatives. [ [], [], [], [], [] ] Although the linker and the substituted phenyl ring differ, the shared phthalimide core suggests potential for similar biological activity profiles. [ [], [], [], [], [] ]

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM that belongs to the CPPHA series. [ [] ] It exhibits higher selectivity for the mGluR5 subtype compared to CPPHA. [ [] ] While it potentiates mGluR5-mediated responses in both recombinant and native systems, unlike other MPEP site PAMs, NCFP does not influence hippocampal synaptic plasticity responses (LTD/LTP). [ [] ] This suggests that while it shares some functional similarities with other mGluR5 PAMs, NCFP can induce distinct effects on specific mGluR5-mediated physiological responses in the CNS, highlighting a degree of stimulus bias. [ [] ]

Relevance: NCFP, like N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, contains the phthalimide structure. [ [] ] Although NCFP has a fluoro substitution on the phthalimide ring and a different linker and phenyl ring substitution, the presence of this shared core structure suggests a potential for related pharmacological effects. [ [] ]

N-(1, 3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea (4a1-a10)

Compound Description: This series of compounds incorporates a thiourea group linked to the phthalimide moiety and a substituted benzylidene group. [ [] ] These compounds were evaluated for both anticonvulsant activity and neurotoxicity. [ [] ] The testing involved the MES test, subcutaneous pentylenetetrazole (PTZ) test, and neurotoxicity assessments. [ [] ] The study revealed promising results, with the compounds exhibiting low toxicity and a high protective index, particularly in the MES screen. [ [] ]

Relevance: This group of compounds, including N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, falls under the category of N-substituted phthalimide derivatives. [ [] ] Despite the variations in linkers and substituents, the common phthalimide core suggests potential for shared pharmacological properties, especially regarding anticonvulsant activity. [ [] ]

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine-3-carbothioamide (5a1, a2, a4, and a10)

Compound Description: This series incorporates a thiazolidine-3-carbothioamide group linked to the phthalimide moiety and a substituted phenyl ring. [ [] ] These compounds were synthesized and evaluated for anticonvulsant activity and neurotoxicity, similar to the N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea series. [ [] ]

Relevance: This series also shares the fundamental phthalimide structure with N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, placing them both within the chemical class of N-substituted phthalimide derivatives. [ [] ] Despite the variations in the linker and the presence of the thiazolidine-3-carbothioamide group, the shared phthalimide core might contribute to similar biological activity profiles. [ [] ]

Properties

Product Name

N-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

IUPAC Name

N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

InChI

InChI=1S/C18H14Cl2N2O3/c19-11-7-8-15(14(20)10-11)21-16(23)6-3-9-22-17(24)12-4-1-2-5-13(12)18(22)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,23)

InChI Key

OUKVASCHYDIIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.